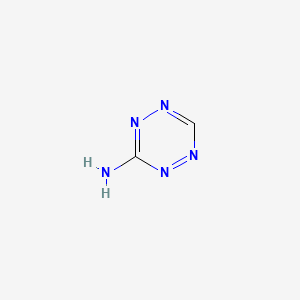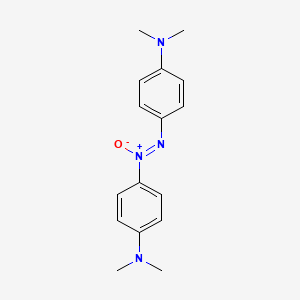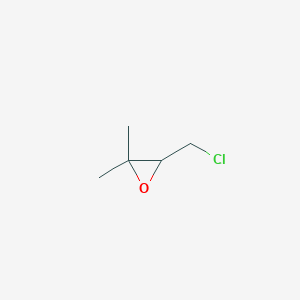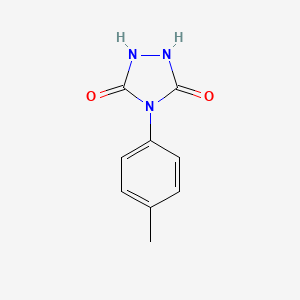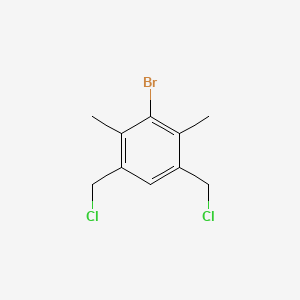![molecular formula C12H16ClNO3 B3057408 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide CAS No. 80364-88-1](/img/structure/B3057408.png)
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of “2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide” can be achieved through the reaction of 2-chloro-3,4-dimethoxyphenylacetone with ammonia or ethylamine . The reaction product is then subjected to hydrogenation or borohydride reduction to obtain the target product .Chemical Reactions Analysis
The compound has been used in the synthesis of 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline and 3-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,5-diphenylcyclopenta-2,4-dienone .Aplicaciones Científicas De Investigación
Stimulating Endogenous Nitric Oxide Synthesis
This compound, also known as an isoquinoline precursor (IQP), has been found to stimulate endogenous nitric oxide synthesis . The IQP compound was tested on isolated gastric smooth muscle preparations from rats to determine its effects on spontaneous contractile activity .
Regulation of Intestinal Neurons
IQP is involved in the regulation of intestinal neurons expressing neuronal nitric oxide synthase (nNOS) . It affects the function of nNOS/NO, and by this mechanism, probably regulates the spontaneous contractile activity of gastric smooth muscle .
Interaction with Neurotransmitters
IQP has a relationship with neurotransmitters acetylcholine (ACh) and serotonin (5-hydroxytryptamine, 5-HT), as well as with nitric oxide (NO) . The data from isometric measurements suggest that IQP has an additional specific action affecting the intracellular signaling pathways of 5-HT .
Affecting the Density and Intensity of nNOS-positive Cells
Using immunohistochemistry, it was found that the combination of 5-HT and IQP affected the density and intensity of nNOS-positive cells, which increase significantly in the myenteric plexus and smooth muscle cells .
Cell Growth Inhibition Assays
IQP has been used in cell growth inhibition assays . However, the specific details of these assays and their results are not provided in the source.
Synthesis and Crystal Growth Studies
IQP has been used in synthesis, crystal growth, spectral, and optical studies . The specific details of these studies are not provided in the source.
Mecanismo De Acción
Target of Action
The primary target of 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide is currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that amides can act as both an acid and a base , which may influence its interaction with its targets.
Biochemical Pathways
It’s important to note that the compound’s structure suggests it may influence pathways involving aromatic compounds .
Propiedades
IUPAC Name |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-8(13)12(15)14-7-9-4-5-10(16-2)11(6-9)17-3/h4-6,8H,7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOXETBALUKUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=C(C=C1)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701001187 | |
| Record name | 2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide | |
CAS RN |
80364-88-1 | |
| Record name | Propanamide, 2-chloro-N-((3,4-dimethoxyphenyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080364881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





